2-Chloro-6-fluoro-3-methoxybenzonitrile
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Overview
Description
2-Chloro-6-fluoro-3-methoxybenzonitrile is an organic compound with the molecular formula C8H5ClFNO. It is a derivative of benzonitrile, where the benzene ring is substituted with chlorine, fluorine, and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor, such as 2-chloro-6-fluoro-3-nitrobenzene, is reacted with methoxide ion under appropriate conditions to replace the nitro group with a methoxy group .
Industrial Production Methods
Industrial production of 2-Chloro-6-fluoro-3-methoxybenzonitrile may involve large-scale S_NAr reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-3-methoxybenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include methoxide ion, hydroxide ion, and amines. Conditions typically involve heating in a polar solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide ion would yield 2-methoxy-6-fluoro-3-methoxybenzonitrile .
Scientific Research Applications
2-Chloro-6-fluoro-3-methoxybenzonitrile has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound can be utilized in the development of advanced materials with specific properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry research.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-3-methoxybenzonitrile depends on its specific application. In nucleophilic substitution reactions, the electron-withdrawing effects of the chloro and fluoro groups make the aromatic ring more susceptible to nucleophilic attack. The methoxy group can also influence the reactivity by donating electron density through resonance .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluoro-3-nitrobenzonitrile
- 2-Chloro-6-fluoro-3-hydroxybenzonitrile
- 2-Chloro-6-fluoro-3-aminobenzonitrile
Uniqueness
2-Chloro-6-fluoro-3-methoxybenzonitrile is unique due to the presence of the methoxy group, which can significantly alter its chemical properties and reactivity compared to similar compounds. The combination of chloro, fluoro, and methoxy substituents provides a distinct electronic environment that can be exploited in various chemical reactions and applications .
Properties
IUPAC Name |
2-chloro-6-fluoro-3-methoxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNWUBSKXNQZDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590703 |
Source
|
Record name | 2-Chloro-6-fluoro-3-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886761-59-7 |
Source
|
Record name | 2-Chloro-6-fluoro-3-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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